molecular formula C18H18FNO4S B2491729 N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1049358-03-3

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2491729
CAS No.: 1049358-03-3
M. Wt: 363.4
InChI Key: RKIGYVVCYDETFQ-UHFFFAOYSA-N
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Description

N-((1-(4-Fluorophenyl)cyclopropyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxine core substituted with a cyclopropylmethyl group bearing a 4-fluorophenyl moiety.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4S/c19-14-3-1-13(2-4-14)18(7-8-18)12-20-25(21,22)15-5-6-16-17(11-15)24-10-9-23-16/h1-6,11,20H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIGYVVCYDETFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (CAS Number: 1049358-03-3) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, structure-activity relationship (SAR), and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18_{18}H18_{18}FNO4_{4}S, with a molecular weight of 363.4 g/mol. The compound features a unique dioxine structure that is significant for its biological interactions.

PropertyValue
CAS Number1049358-03-3
Molecular FormulaC18_{18}H18_{18}FNO4_{4}S
Molecular Weight363.4 g/mol

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related compounds have shown their ability to induce apoptosis in various cancer cell lines through mechanisms such as:

  • Inhibition of growth factors : Compounds targeting specific growth factor receptors have been shown to reduce tumor proliferation.
  • Enzyme inhibition : Specific inhibitors of kinases and other enzymes involved in cancer progression have demonstrated promising results in vitro.

In one study, derivatives of similar structures exhibited EC50_{50} values ranging from 620 nM to 1.9 µM against different cancer cell lines, indicating their potency in inhibiting cancer cell growth .

The mechanism by which this compound exerts its biological effects may involve:

  • Targeting nucleic acids : Similar compounds have been shown to interact with DNA and RNA, affecting transcription and replication processes.
  • Modulation of protein interactions : The compound may alter the function of proteins involved in cell signaling pathways critical for cancer cell survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the chemical structure can significantly influence its efficacy and selectivity:

  • Substituent effects : Variations in the cyclopropyl and fluorophenyl groups have been associated with changes in metabolic stability and activity.
  • Lipophilicity : Increased lipophilicity often correlates with enhanced cellular uptake and bioavailability .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • In Vitro Studies : Compounds structurally similar to this compound were tested against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations .
  • In Vivo Studies : Animal models treated with related sulfonamide compounds showed reduced tumor size compared to controls, suggesting potential therapeutic benefits .

Scientific Research Applications

Enzyme Inhibition

α-Glucosidase and Acetylcholinesterase Inhibition

Research has highlighted the enzyme inhibitory activities of sulfonamides containing the benzodioxane moiety. N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has demonstrated significant inhibitory effects against α-glucosidase and acetylcholinesterase enzymes. These enzymes are critical targets for therapeutic interventions in conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Case Study: In Silico Studies

A study investigated various sulfonamide derivatives for their inhibitory potential against these enzymes using in silico methods. The findings indicated that modifications to the benzodioxane structure could enhance enzyme binding affinity, suggesting pathways for developing more effective inhibitors .

Antimicrobial and Antifungal Activity

Sulfonamides, including this compound, have shown promising antimicrobial and antifungal properties. These compounds are being explored as potential candidates for new antibiotics and antifungal agents due to their ability to inhibit bacterial growth and fungal proliferation .

Research Findings: Antimicrobial Efficacy

In a comparative study, several sulfonamide derivatives were tested against a panel of bacterial strains. The results indicated that specific structural modifications led to enhanced antimicrobial potency. The compound's effectiveness was attributed to its ability to interfere with bacterial metabolic pathways .

Therapeutic Applications

Potential for Treating Inflammatory Diseases

The anti-inflammatory properties of sulfonamides have been well-documented. This compound is being investigated for its potential use in treating inflammatory conditions due to its ability to modulate immune responses .

Case Study: Biological Evaluation

A series of biological evaluations were conducted on related compounds to assess their anti-inflammatory effects. Results indicated that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines, suggesting a pathway for therapeutic development in chronic inflammatory diseases .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Key Analogs
Compound Core Structure Key Substituent(s) Potential Pharmacological Role
Target Compound Benzodioxine sulfonamide (1-(4-Fluorophenyl)cyclopropyl)methyl Enzyme/receptor modulation
N-((1-(Thiophen-2-yl)cyclopropyl)methyl)-... Benzodioxine sulfonamide (1-(Thiophen-2-yl)cyclopropyl)methyl Metabolic stability studies
N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-... Benzodioxine sulfonamide Piperazine-furan ethyl Solubility enhancement
2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonamide Benzodioxine sulfonamide None Parent compound; baseline SAR

Q & A

Basic: What are the key synthetic pathways and critical reaction conditions for synthesizing N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide?

The synthesis involves three core steps:

Cyclopropylation : Formation of the cyclopropyl group via [2π+2π] cycloaddition or Simmons-Smith reaction under inert atmospheres (N₂/Ar) to stabilize reactive intermediates .

Coupling Reactions : Introducing the 4-fluorophenyl group using Suzuki-Miyaura cross-coupling (Pd catalysts, e.g., Pd(PPh₃)₄) or nucleophilic substitution, optimized at 60–100°C in THF/DMF .

Sulfonamide Formation : Reaction of the sulfonyl chloride precursor with the amine-functionalized intermediate, typically in dichloromethane or acetonitrile with triethylamine as a base .
Critical Conditions :

  • Temperature control (±2°C) to avoid side reactions (e.g., ring-opening of cyclopropane).
  • Purification via flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .

Basic: Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropane geometry (characteristic δ 0.5–1.5 ppm for cyclopropyl protons) and sulfonamide NH (~δ 7–8 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₁₉FNO₄S) with <2 ppm error .
  • X-ray Crystallography : Resolves stereochemistry of the cyclopropyl group and confirms sulfonamide connectivity .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns (MeCN/H₂O mobile phase) .

Basic: How is the compound initially screened for biological activity, and what assays are prioritized?

Primary screening focuses on:

  • Enzyme Inhibition : Fluorescence-based assays (e.g., carbonic anhydrase, cyclooxygenase) using recombinant enzymes. IC₅₀ values are calculated from dose-response curves .
  • Cellular Viability : MTT assays in cancer/hepatic cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity (EC₅₀) .
  • Solubility/Stability : HPLC-UV quantification in PBS (pH 7.4) and simulated gastric fluid to guide formulation .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR strategies include:

  • Substituent Variation : Replacing 4-fluorophenyl with electron-withdrawing (e.g., -NO₂) or donating groups (-OCH₃) to modulate enzyme binding .
  • Cyclopropane Modifications : Testing bicyclic or spiro-cyclopropane analogs to enhance metabolic stability .
  • Sulfonamide Bioisosteres : Replacing -SO₂NH₂ with tetrazoles or phosphonamides to improve solubility .
    Methodology : Parallel synthesis with 96-well plate formats, followed by high-throughput screening (HTS) .

Advanced: What computational methods predict target enzyme interactions and binding affinities?

  • Docking Simulations (AutoDock Vina) : Models interactions with carbonic anhydrase IX (PDB: 3IAI) to identify key residues (e.g., Zn²⁺ coordination by sulfonamide) .
  • Molecular Dynamics (GROMACS) : Simulates binding stability over 100 ns trajectories, calculating RMSD/RMSF to validate pose retention .
  • Free Energy Perturbation (FEP) : Quantifies ΔΔG for substituent changes, correlating with experimental IC₅₀ .

Advanced: How can researchers resolve contradictions in biological data (e.g., varying IC₅₀ across studies)?

Contradictions arise from:

  • Assay Variability : Normalize data using internal controls (e.g., acetazolamide for carbonic anhydrase) .
  • Statistical Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial) to isolate variables (pH, temperature, enzyme batch) .
  • Meta-Analysis : Pool data from ≥3 independent labs using random-effects models to calculate weighted mean IC₅₀ .

Advanced: What strategies mitigate metabolic instability of the cyclopropane moiety in vivo?

  • Isotope Labeling : ¹³C-NMR tracks cyclopropane ring-opening in liver microsomes .
  • Prodrug Design : Mask the sulfonamide as a tert-butyl carbamate, cleaved enzymatically in target tissues .
  • Co-crystallization with CYP450s : Identifies metabolic hotspots (e.g., CYP3A4 oxidation sites) for targeted deuteration .

Advanced: How are advanced spectroscopic techniques (e.g., 2D NMR, cryo-EM) used to study dynamic interactions?

  • NOESY/ROESY : Maps 3D proximity of cyclopropane protons to aromatic rings, confirming rigid conformation .
  • Cryo-EM : Resolves compound-enzyme complexes at 2–3 Å resolution, revealing allosteric binding pockets .
  • Solid-State NMR : Characterizes polymorphic forms affecting bioavailability .

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